Ipazilide fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フマル酸イパジリドは、心室不応期を延長し、抗不整脈作用を有する、化学的に新規な抗不整脈薬です。心室性および上室性不整脈の治療薬として開発されています。 この化合物は、心室不応期と活動電位持続時間の両方の延長を含む、ヴォーハン・ウィリアムズ分類IおよびIII作用で知られています .

準備方法

合成経路と反応条件

フマル酸イパジリドの合成は、適切な芳香族アミンから出発し、アシル化、環化、フマル酸塩形成を含む一連の反応を経て、複数段階で行われます。 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されます .

工業生産方法

工業的な環境では、フマル酸イパジリドの生産は、バッチ式または連続フロープロセスを使用してスケールアップされます。重要な工程には、中間体の調製、精製、フマル酸塩の最終形成が含まれます。 品質管理対策は各段階で実施され、製品の一貫性と安全性を確保します .

化学反応の分析

反応の種類

フマル酸イパジリドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することがあります。

還元: 還元反応は、分子内の官能基を修飾するために実施できます。

置換: フマル酸イパジリドは、分子内の特定の原子または基が他の原子または基に置き換わる置換反応を受ける可能性があります.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化化合物が生成される可能性があります。 置換反応により、さまざまな置換誘導体が生成される可能性があります .

科学研究への応用

フマル酸イパジリドは、以下を含むいくつかの科学研究への応用があります。

化学: 抗不整脈薬の作用機序とその生物学的標的との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとイオンチャネル調節に対する影響について調査されています。

医学: 不整脈やその他の心臓血管疾患の治療における潜在的な治療的使用が検討されています。

科学的研究の応用

Ipazilide fumarate has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of antiarrhythmic agents and their interactions with biological targets.

Biology: Investigated for its effects on cellular processes and ion channel modulation.

Medicine: Explored for its potential therapeutic use in treating arrhythmias and other cardiovascular conditions.

作用機序

フマル酸イパジリドは、カリウムチャネルを遮断することにより効果を発揮し、心室不応期と活動電位持続時間を延長します。この作用は、心臓のリズムを安定させ、不整脈を防ぐのに役立ちます。 分子標的は、心臓の再分極に関与する特定のカリウムチャネルです .

類似化合物との比較

類似化合物

アミオダロン: ヴォーハン・ウィリアムズ分類III作用が類似した別の抗不整脈薬。

ソタロール: 分類III抗不整脈作用を有するβ遮断薬。

ドフェチリド: 心房細動の治療に使用される選択的カリウムチャネル遮断薬.

独自性

フマル酸イパジリドは、他の化合物と比較して、より幅広い抗不整脈効果を提供する、二重の分類IおよびIII作用が独特です。 その特定の分子構造とカリウムチャネルとの相互作用も、その独特の薬理学的プロファイルに貢献しています .

生物活性

Ipazilide fumarate, also known as WIN 54177-4, is a novel antiarrhythmic agent with significant implications in the treatment of various cardiac arrhythmias. This compound exhibits both Vaughan Williams Class I and III properties, contributing to its efficacy in prolonging ventricular refractoriness and action potential duration. This article delves into the biological activity of this compound, highlighting its pharmacological effects, safety evaluations, and case studies.

Pharmacological Properties

Mechanism of Action

this compound functions primarily as an antiarrhythmic agent by influencing cardiac ion channels. It prolongs the refractory period in cardiac tissues, thereby reducing the likelihood of ectopic beats and stabilizing heart rhythm. The compound has been shown to affect sodium and potassium channels, which are crucial for cardiac action potentials.

Hemodynamic Effects

Clinical studies have demonstrated that this compound can lead to significant hemodynamic changes. A study involving patients with congestive heart failure indicated that administration of 400 mg resulted in a decrease in mean cardiac index by 0.5 L/min/m² within two hours (p < 0.05) . These findings suggest that while ipazilide is effective in managing arrhythmias, it may also induce clinically significant hemodynamic deterioration.

Safety Evaluations

Chronic Toxicity Studies

A one-year oral toxicity study conducted in rats assessed the safety profile of this compound at dosages of 20, 80, and 160 mg/kg. The results indicated that a dosage of 20 mg/kg was considered a no-effect level, as it did not produce significant toxicological effects . Notable observations included:

- Increased liver weight in females at higher dosages, correlated with centrilobular hypertrophy but without significant elevation in serum liver enzymes.

- Incidences of duodenal villous atrophy and sloughing in males treated with higher doses.

- No evidence of cardiac toxicity was found during the study.

Case Studies

Clinical Applications and Observations

Several case studies have documented the use of this compound in clinical settings, particularly for patients with arrhythmias associated with heart failure. One notable case involved a patient who received a titrated dose of ipazilide, leading to improved rhythm stability but also necessitating careful monitoring due to observed hemodynamic changes.

| Study/Case | Dosage (mg) | Cardiac Index Change (L/min/m²) | Notable Observations |

|---|---|---|---|

| Clinical Study 1 | 400 | -0.5 | Significant hemodynamic response |

| Clinical Study 2 | 200 | -0.3 | Mild hemodynamic deterioration |

| Clinical Study 3 | 100 | -0.1 | Minimal impact on heart rate |

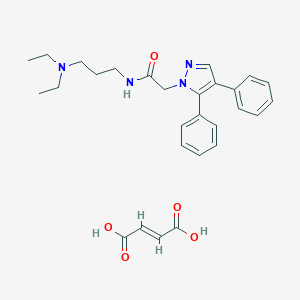

特性

CAS番号 |

115436-74-3 |

|---|---|

分子式 |

C28H34N4O5 |

分子量 |

506.6 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide |

InChI |

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

KKMOBFCMCCFTDX-WLHGVMLRSA-N |

SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

115436-74-3 |

同義語 |

ipazilide fumarate N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate Win 54,177-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。